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Compound of Interest

Compound Name: Fmoc-D-aspartic acid β-allyl ester

Cat. No.: B1580467

Get Quote

Executive Summary
The incorporation of Fmoc-D-Asp(OAll)-OH (Fmoc-D-aspartic acid

-allyl ester) into solid-phase peptide synthesis (SPPS) is a critical strategy for generating cyclic
peptides (lactams), introducing side-chain modifications, or synthesizing complex branched
peptides. The allyl ester provides orthogonal protection, stable to both standard Fmoc removal
conditions (piperidine) and final cleavage conditions (TFA), yet selectively removable via
Palladium(0) catalysis.[1]

This guide addresses the three primary challenges associated with this residue:

Stereochemical Integrity: Preserving the D-configuration during activation.

Aspartimide Suppression: Preventing ring-closure during repetitive base treatments.

Palladium Contamination: Efficient removal of residual metal catalyst after deprotection.
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Parameter Specification

Compound Fmoc-D-Asp(OAll)-OH

CAS Number 178206-54-1

Formula C22H21NO6

MW 395.4 g/mol

Solubility Soluble in DMF, DCM, NMP.

Storage +2°C to +8°C, desiccated. Protect from light.[2]

Stability
Stable to TFA (95%) and Piperidine (20%).

Labile to Pd(0).

Critical Mechanistic Insights
The Aspartimide Risk
While the allyl ester is bulkier than a methyl ester, it is less sterically hindering than a tert-butyl

group. Consequently, Fmoc-D-Asp(OAll)-OH is susceptible to aspartimide formation upon

exposure to bases (piperidine) during subsequent Fmoc deprotection cycles. The backbone

amide nitrogen attacks the

-ester, forming a succinimide ring, which hydrolyzes to a mixture of

- and

-peptides (mass +18 or -18 depending on the stage).

Mitigation Strategy: The addition of acidic modifiers or HOBt to the deprotection cocktail is

mandatory for sequences prone to this reaction (e.g., -Asp-Gly-, -Asp-Ser-).

Orthogonal Deprotection Mechanism
The removal of the allyl group utilizes a Pd(0) catalyst (typically Tetrakis) and a scavenger

(phenylsilane).[1][3]

Oxidative Addition: Pd(0) inserts into the allyl-oxygen bond, forming a
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-allyl Pd(II) complex.

Nucleophilic Attack: The scavenger (hydride donor) attacks the allyl moiety.

Release: Propene (or allyl-silane) is released, regenerating Pd(0) and the free carboxylate

on the resin.

Experimental Protocols
Protocol A: Coupling & Chain Elongation
Objective: Load Fmoc-D-Asp(OAll)-OH with minimal racemization.

Reagents:

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

Note: Avoid HATU/DIEA if possible, as high base concentration promotes racemization of D-

isomers.

Solvent: DMF (Dimethylformamide), amine-free.

Step-by-Step:

Pre-activation: Dissolve Fmoc-D-Asp(OAll)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal

DMF. Cool to 0°C if the sequence is highly prone to epimerization.

Activation: Add DIC (3.0 eq). Stir for 2 minutes.

Coupling: Add the mixture to the resin-bound free amine. Agitate for 45–60 minutes at room

temperature.

Monitoring: Verify coupling via Kaiser test (qualitative) or Chloranil test (for secondary

amines).

Capping (Optional but Recommended): Cap unreacted amines with acetic

anhydride/pyridine to prevent deletion sequences.

Protocol B: Aspartimide-Suppressed Fmoc Removal
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Objective: Remove Fmoc group from the growing chain without cyclizing the sensitive

Asp(OAll) residue.

Standard solution: 20% Piperidine in DMF.[4][5][6] Modified Solution (Recommended): 20%

Piperidine + 0.1 M Oxyma Pure (or 0.1 M HOBt) in DMF.

Procedure:

Drain coupling solution and wash resin with DMF (3x).[5]

Treat with Modified Deprotection Solution for 2 minutes. Drain.

Treat with fresh Modified Deprotection Solution for 10–15 minutes.

Wash extensively with DMF (5x) and DCM (3x).

Expert Note: The addition of Oxyma/HOBt protonates the backbone amide sufficiently to

suppress the nucleophilic attack on the allyl ester, significantly reducing aspartimide formation.

Protocol C: Catalytic Allyl Deprotection (Pd/PhSiH3)
Objective: Selectively remove the allyl ester to expose the free carboxylate.

Materials:

Catalyst: Pd(PPh

)

(Tetrakis(triphenylphosphine)palladium(0)).[1][2][7] Must be fresh and bright yellow.
Brown/black catalyst is oxidized and inactive.

Scavenger: Phenylsilane (PhSiH
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).[3] Superior to morpholine/dimedone for solid phase.

Solvent: Dry DCM (Dichloromethane).[1]

Workflow:

Resin Prep: Wash resin with dry DCM (3x) to remove DMF traces (DMF can compete as a

ligand).

Catalyst Mix: In a separate vial under Nitrogen/Argon, dissolve Pd(PPh

)

(0.2 eq) in dry DCM. Add Phenylsilane (20 eq).[3]

Observation: Solution may bubble slightly due to silane reactivity.

Reaction: Add the catalyst/silane mixture to the resin.[7]

Agitation: Agitate gently (nitrogen bubbling or shaker) for 30 minutes in the dark (wrap vessel

in foil).

Repeat: Drain and repeat steps 2–4 with fresh catalyst solution to ensure 100%

deprotection.

Protocol D: Palladium Scavenging (Crucial)
Objective: Remove residual Pd that adheres to the resin.

Reagent: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF.

Wash: Drain the deprotection mixture.[7]

Scavenge: Wash resin with DDC solution (3 x 5 min).

Visual Cue: The solution may turn yellow/brown as it pulls Pd from the resin. Continue

washing until the solution remains clear.

Final Wash: Wash with DMF (5x) and DCM (5x).
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Visual Workflows
SPPS Logic Flow
This diagram illustrates the decision matrix for integrating the D-Asp(OAll) residue.
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Caption: Figure 1. Optimized SPPS workflow for Fmoc-D-Asp(OAll)-OH integration, highlighting

the critical modified Fmoc removal and Pd scavenging steps.
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Caption: Figure 2. Mechanism of Pd(0)-catalyzed deprotection.[7] Phenylsilane acts as the

nucleophile to regenerate the catalyst.

Troubleshooting & Quality Control
Diagnostic Mass Shifts (LC-MS)
When analyzing the crude peptide after micro-cleavage:
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Observation
Mass Shift (

Da)
Cause Solution

Target Mass 0 Success
Proceed to

purification.

+40 Da +40
Incomplete Allyl

Removal

Repeat Protocol C

(fresh catalyst).

-18 Da -18
Aspartimide

(Succinimide)

Use Protocol B (add

Oxyma to Piperidine).

+18 Da +18

Hydrolyzed

Aspartimide (

-Asp)

Result of aqueous

workup on

aspartimide.

+56 Da +56 t-Butyl adduct

Incomplete TFA

cleavage (add

scavengers).

Preventing Racemization[8]
Symptom: Double peaks in HPLC with identical mass.

Validation: Synthesize the L-isomer standard (Fmoc-Asp(OAll)-OH) to compare retention

times.

Fix: Ensure activation base (DIEA/NMM) is

1.0 eq relative to amino acid, or switch strictly to DIC/Oxyma (base-free activation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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